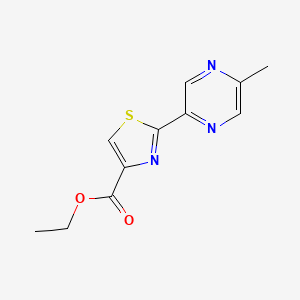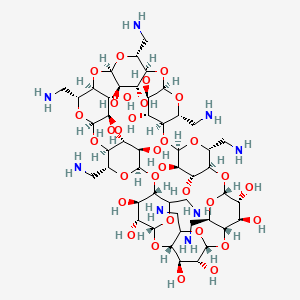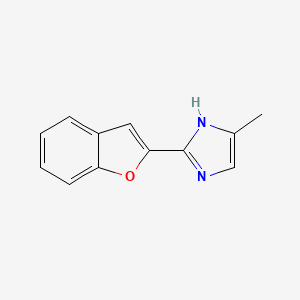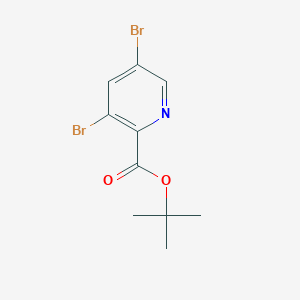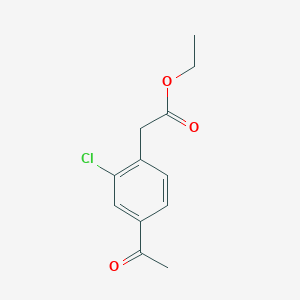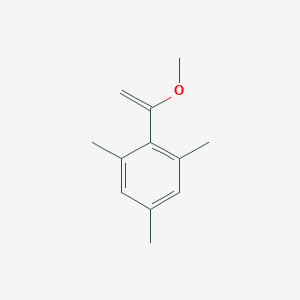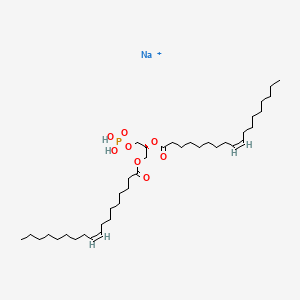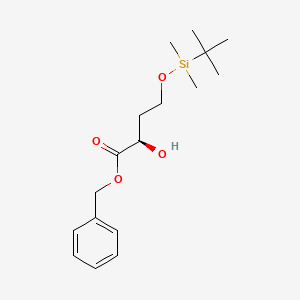
(R)-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate: is a chiral compound that features a benzyl group, a tert-butyldimethylsilyl (TBDMS) protecting group, and a hydroxybutanoate moiety. This compound is of interest in organic synthesis due to its unique structure and reactivity, making it a valuable intermediate in the preparation of various complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate typically involves the protection of the hydroxy group using a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The resulting TBDMS-protected intermediate is then subjected to esterification with benzyl alcohol under acidic conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of ®-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate can be scaled up using continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, improved safety, and higher efficiency compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the ester moiety, converting it into primary alcohols.
Substitution: The TBDMS group can be selectively removed under acidic or fluoride ion conditions, allowing for further functionalization of the hydroxy group.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Tetrabutylammonium fluoride (TBAF) or acidic conditions (e.g., HCl) are used to remove the TBDMS group.
Major Products Formed
Oxidation: Formation of benzyl 4-((tert-butyldimethylsilyl)oxy)-2-oxobutanoate.
Reduction: Formation of benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanol.
Substitution: Formation of benzyl 4-hydroxy-2-hydroxybutanoate.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, ®-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate is used as a chiral building block for the synthesis of complex molecules, including pharmaceuticals and natural products .
Biology
The compound serves as a precursor in the synthesis of biologically active molecules, aiding in the study of enzyme mechanisms and metabolic pathways .
Medicine
In medicinal chemistry, it is utilized in the development of drug candidates, particularly those targeting specific enzymes or receptors .
Industry
Industrially, the compound is employed in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and specialty materials .
Mécanisme D'action
The mechanism of action of ®-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate involves its role as a protecting group and chiral auxiliary. The TBDMS group protects the hydroxy functionality during various synthetic transformations, preventing unwanted side reactions. The benzyl ester moiety can be selectively cleaved under hydrogenolysis conditions, allowing for the release of the desired product .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl ®-4-((tert-butyldimethylsilyl)oxy)decanoate
- (4R,6R,E)-6-((tert-butyldimethylsilyl)oxy)-4-hydroxydec-2-enoate
- (4S,6R,E)-6-((tert-butyldimethylsilyl)oxy)-4-hydroxydec-2-enoate
Uniqueness
What sets ®-Benzyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate apart is its specific combination of a benzyl ester and a TBDMS-protected hydroxy group, which provides unique reactivity and selectivity in synthetic applications .
Propriétés
Formule moléculaire |
C17H28O4Si |
|---|---|
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
benzyl (2R)-4-[tert-butyl(dimethyl)silyl]oxy-2-hydroxybutanoate |
InChI |
InChI=1S/C17H28O4Si/c1-17(2,3)22(4,5)21-12-11-15(18)16(19)20-13-14-9-7-6-8-10-14/h6-10,15,18H,11-13H2,1-5H3/t15-/m1/s1 |
Clé InChI |
QAQQEKKSOHHHNA-OAHLLOKOSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)OCC[C@H](C(=O)OCC1=CC=CC=C1)O |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCCC(C(=O)OCC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



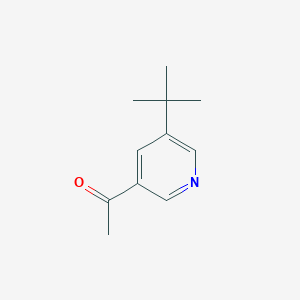
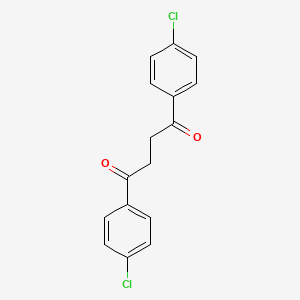
![4-Bromo-2-[2-[(tert-butyldimethylsilyl)oxy]ethyl]thiazole](/img/structure/B13672075.png)
![6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13672084.png)
